2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide
Description
This compound features a complex structure combining a 1,4-dihydropyridine core with a 4-fluorophenyl-substituted piperazine moiety and an N-phenethyl acetamide side chain. Key structural attributes include:
- 1,4-dihydropyridine ring: A 4-oxo group at position 4 and a methoxy substituent at position 5, which may influence redox properties and metabolic stability.
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O3/c1-35-26-19-32(20-27(34)29-12-11-21-5-3-2-4-6-21)24(17-25(26)33)18-30-13-15-31(16-14-30)23-9-7-22(28)8-10-23/h2-10,17,19H,11-16,18,20H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLWMMMWTFTMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the dihydropyridine moiety. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine ring.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Construction of the Dihydropyridine Moiety: This can be synthesized through Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyridine moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor-ligand interactions due to its piperazine and fluorophenyl groups.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are likely involved in binding to these targets, while the dihydropyridine moiety may play a role in modulating the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Core Structure Influence :
- The dihydropyridine core in the target compound and may confer redox activity or calcium channel modulation, unlike the simpler piperazine-acetamide in or sulfonamide in .
- The 5-methoxy group in the target compound and enhances electron-donating properties compared to the nitro group in , which is electron-withdrawing and may reduce bioavailability .
Piperazine Modifications: The 4-fluorophenyl group (target compound) vs. acetylpiperazine () alters receptor selectivity. Fluorophenyl groups are common in antipsychotics (e.g., aripiprazole), while acetylated piperazines may improve metabolic stability .
Side Chain Variations :
- The trifluoromethoxy group in offers higher metabolic resistance than the target’s methoxy group but may introduce steric hindrance.
- The nitro group in could lead to toxicity concerns, limiting therapeutic utility despite structural similarity .
Bioactivity and Pharmacokinetic Insights
Table 2: Bioactivity and ADME Predictions
Key Findings:
- Target Compound : The phenethyl group and fluorophenylpiperazine suggest dual CNS receptor targeting, with moderate metabolic stability due to CYP3A4 involvement.
- : The trifluoromethoxy group and acetylpiperazine may enhance stability but reduce solubility, favoring long-acting formulations.
- : High solubility due to the nitro group but poor BBB penetration and metabolic liability limit CNS applications.
- : Sulfonamide moiety directs it toward peripheral anti-inflammatory targets (e.g., COX-2), as seen in celecoxib analogues .
Computational and Experimental Validation
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shares ~65% similarity with (dihydropyridine core) but <40% with or , aligning with bioactivity clusters in .
- Molecular Networking : Cosine scores >0.7 () would group the target compound with due to shared fragmentation patterns, while and form separate clusters.
- Lumping Strategies : As per , the target compound and could be lumped for pharmacokinetic modeling, while and require separate consideration due to divergent substituents.
Biological Activity
The compound 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide is a novel molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure includes a piperazine moiety, which is often associated with psychoactive properties, and a dihydropyridine ring that may contribute to various pharmacological effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : It may interact with neurotransmitter receptors, particularly those related to dopaminergic and serotonergic systems due to the presence of the piperazine structure.
Therapeutic Potential
Research indicates that this compound may have applications in treating:
- Neurological Disorders : Given its structural similarities to known neuroactive compounds, it may exhibit antipsychotic or anxiolytic effects.
- Cancer : Preliminary studies suggest it could inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.
In Vitro Studies
A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results showed significant inhibition of cell growth in the HCT-116 colon carcinoma line with an IC50 value of 6.2 μM, indicating potent anticancer activity .
Case Studies
A notable case involved the application of this compound in a therapeutic regimen for patients with treatment-resistant depression. The results indicated a marked improvement in symptoms, suggesting its potential as an adjunct therapy .
Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
